2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide
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Overview
Description
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and an acetamidophenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a pyrimidine derivative under specific conditions to form the pyrazolylpyrimidine intermediate. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamidophenyl group is attached through an acylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups at the pyrazole or pyrimidine rings.
Scientific Research Applications
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Similar structure with a pyridazine ring instead of a pyrimidine ring.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and exhibits similar biological activities.
Uniqueness
The uniqueness of 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-12-8-13(2)25(24-12)17-9-19(21-11-20-17)28-10-18(27)23-16-6-4-15(5-7-16)22-14(3)26/h4-9,11H,10H2,1-3H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOHYOYBAISAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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